HDAC1, HDAC9, and HDAC8 Isoform Inhibition Profile for 1-Carbamimidoylpiperidine-4-carboxamide
1-Carbamimidoylpiperidine-4-carboxamide demonstrates a defined inhibition profile against specific histone deacetylase (HDAC) isoforms, with IC50 values of 30 nM for HDAC1, 39 nM for HDAC9, and 55 nM for HDAC8. In contrast, it exhibits an IC50 greater than 10,000 nM (10 µM) against HDAC4 [1]. This represents a greater than 300-fold selectivity window for HDAC1 over HDAC4, providing a quantifiable differentiation from pan-HDAC inhibitors that lack this isoform selectivity.
| Evidence Dimension | HDAC isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC1: 30 nM; HDAC9: 39 nM; HDAC8: 55 nM; HDAC4: >10,000 nM |
| Comparator Or Baseline | HDAC4 inhibition as internal selectivity baseline |
| Quantified Difference | >333-fold selectivity for HDAC1 over HDAC4 |
| Conditions | Inhibition of recombinant human HDACs pre-incubated for 30 mins before substrate addition, measured by HDAC-Glo I/II assay |
Why This Matters
This isoform selectivity profile enables researchers to discriminate between biological roles of different HDACs in epigenetic regulation, which is essential for mechanism-of-action studies and target validation experiments where pan-inhibition would confound results.
- [1] BindingDB. BDBM50044645 (CHEMBL3311473): 1-Carbamimidoylpiperidine-4-carboxamide HDAC inhibition data. Curated by ChEMBL. 2025. View Source
